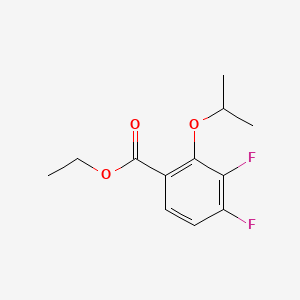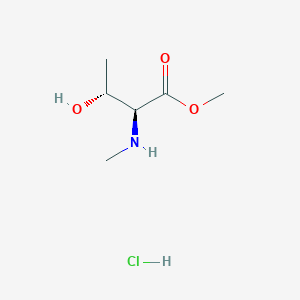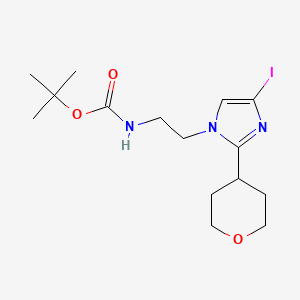![molecular formula C14H14BrN3O4 B14030589 Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom at the 9th position, a morpholino group at the 2nd position, and a methyl ester group at the 7th position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-A]pyrimidine Core: The initial step involves the construction of the pyrido[1,2-A]pyrimidine core through a cyclization reaction. This can be achieved by reacting 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Morpholino Substitution: The morpholino group is introduced at the 2nd position through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with morpholine under reflux conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 7th position using methanol and a suitable catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
科学的研究の応用
Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: Act as an inhibitor of certain enzymes involved in critical biological processes.
Bind to Receptors: Interact with cellular receptors, modulating their activity and downstream signaling pathways.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells through the activation of pro-apoptotic pathways.
類似化合物との比較
Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate can be compared with other similar compounds, such as:
9-Bromo-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one: Similar structure but with a methyl group at the 7th position instead of a carboxylate group.
Methyl 9-acetyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate: Similar structure but with an acetyl group at the 9th position instead of a bromine atom.
Pyrimidine Derivatives: Other pyrimidine-based compounds with different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H14BrN3O4 |
|---|---|
分子量 |
368.18 g/mol |
IUPAC名 |
methyl 9-bromo-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H14BrN3O4/c1-21-14(20)9-6-10(15)13-16-11(7-12(19)18(13)8-9)17-2-4-22-5-3-17/h6-8H,2-5H2,1H3 |
InChIキー |
WBRINYFAXKKIMN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN2C(=O)C=C(N=C2C(=C1)Br)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3S,4S,5S,6R)-2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B14030546.png)






![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)


